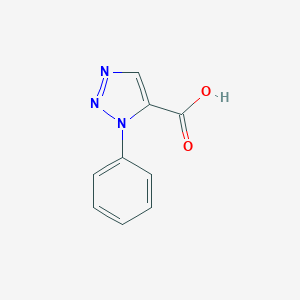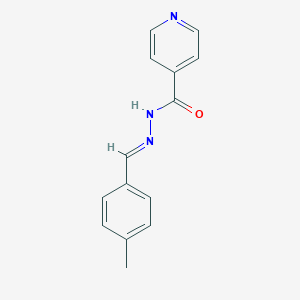
4-Methylbenzaldehyde isonicotinoyl hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzaldehyde isonicotinoyl hydrazone (MBIH) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBIH is a member of the hydrazone family of compounds, which are known for their ability to form complexes with metal ions. This property makes MBIH a promising candidate for various biomedical applications, including drug delivery and imaging.
Mécanisme D'action
The mechanism of action of 4-Methylbenzaldehyde isonicotinoyl hydrazone is not fully understood, but it is believed to involve the formation of complexes with metal ions that can then interact with cellular components. This interaction can lead to a range of biological effects, including apoptosis (programmed cell death) and inhibition of cell growth.
Effets Biochimiques Et Physiologiques
4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit angiogenesis (the formation of new blood vessels). These effects are thought to be mediated by the formation of complexes with metal ions, which can then interact with cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Methylbenzaldehyde isonicotinoyl hydrazone is its ability to form stable complexes with metal ions, which can then be used for a range of biomedical applications. However, the synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone can be challenging, and the compound can be difficult to purify. In addition, the use of metal-based drugs can be associated with toxicity and other side effects.
Orientations Futures
There are several potential future directions for research on 4-Methylbenzaldehyde isonicotinoyl hydrazone. One area of interest is in the development of metal-based drugs for the treatment of cancer and other diseases. Another potential application is in the development of imaging agents for use in diagnostic procedures. Finally, there is also interest in the use of 4-Methylbenzaldehyde isonicotinoyl hydrazone as a catalyst for organic reactions.
Conclusion:
In conclusion, 4-Methylbenzaldehyde isonicotinoyl hydrazone is a promising compound with a range of potential applications in biomedical research. Its ability to form stable complexes with metal ions makes it a valuable tool for drug development and imaging, and further research in this area is likely to yield important insights into the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone involves the reaction between 4-methylbenzaldehyde and isonicotinoyl hydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using standard chromatographic techniques.
Applications De Recherche Scientifique
4-Methylbenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is in the development of metal-based drugs for cancer treatment. 4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to form stable complexes with metal ions such as copper and iron, which can then be used to selectively target cancer cells.
Propriétés
Numéro CAS |
40205-21-8 |
|---|---|
Nom du produit |
4-Methylbenzaldehyde isonicotinoyl hydrazone |
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-2-4-12(5-3-11)10-16-17-14(18)13-6-8-15-9-7-13/h2-10H,1H3,(H,17,18)/b16-10+ |
Clé InChI |
IOCMMFJXHNVXLH-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Autres numéros CAS |
40205-21-8 |
Solubilité |
23.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





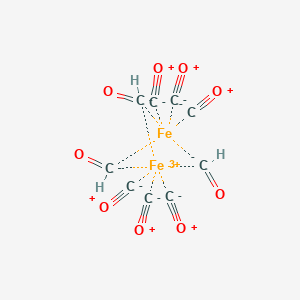

![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
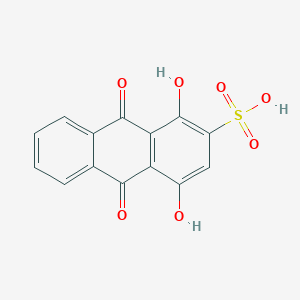
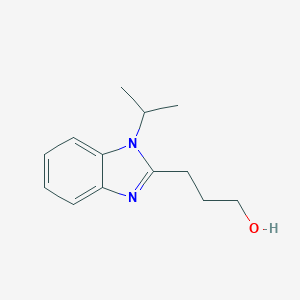
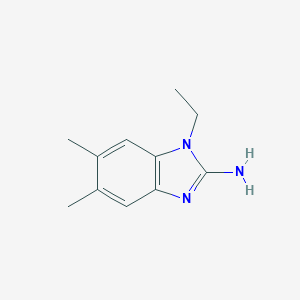

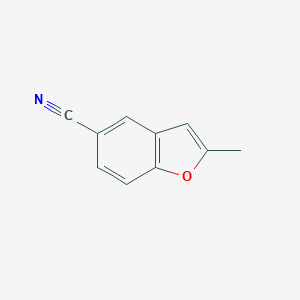


![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)
